1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Descripción

1-(2-(1H-Indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea is a bis-indole urea derivative characterized by two indole moieties linked via a urea bridge. One indole group is substituted with an ethyl chain at the N1 position, while the other retains a free NH group. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors.

Propiedades

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-2-25-14-19(17-8-4-6-10-20(17)25)24-21(26)22-12-11-15-13-23-18-9-5-3-7-16(15)18/h3-10,13-14,23H,2,11-12H2,1H3,(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWASGKZTWMZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1H-indole-3-ethylamine with 1-ethyl-1H-indole-3-isocyanate. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)amine.

Substitution: Formation of halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing indole and urea functionalities exhibit potent anticancer properties. For instance, derivatives of urea and thiourea have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer) cells .

Case Study:

A study synthesized a series of urea derivatives and evaluated their antiproliferative activity. The results demonstrated that certain compounds significantly inhibited cancer cell growth, suggesting that 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea could be a candidate for further development in anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of indole-based compounds has been documented in various studies. For example, certain indole derivatives have shown promising results in reducing inflammation markers in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Data Table: Anti-inflammatory Activity Comparison

| Compound Name | Inhibition Percentage (%) | Cell Line Tested |

|---|---|---|

| 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea | 49.5 - 70.7 | Various |

| Ibuprofen | 86.4 | Standard Drug |

This table illustrates the comparative efficacy of the compound against standard anti-inflammatory drugs, highlighting its potential as a therapeutic agent .

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Study:

In a recent study, indole derivatives were tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings revealed that these compounds could significantly enhance cell viability and reduce markers of oxidative damage .

Mecanismo De Acción

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. The urea linkage may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations :

Key Observations :

- Enzyme Inhibition : Urea derivatives with halogenated aryl groups (e.g., ) show moderate enzyme inhibitory activity, likely due to hydrophobic interactions.

- Antiviral Activity : Thiourea analogs (e.g., ) demonstrate HIV-1 inhibition, suggesting the indole-urea scaffold’s versatility in targeting viral proteins.

Structure-Activity Relationship (SAR) Insights

Indole Substitution :

- N1-ethyl substitution (target compound) may enhance cell permeability and reduce oxidation compared to unsubstituted indoles .

- Halogenation (e.g., bromo in , chloro in ) improves target affinity but may increase toxicity.

Linker Modifications: Urea vs. thiourea bridges alter hydrogen-bonding patterns and metabolic stability.

Aryl Substituents :

- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to enzymatic pockets, while bulky groups (e.g., benzenesulfonyl) may reduce efficacy .

Actividad Biológica

1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

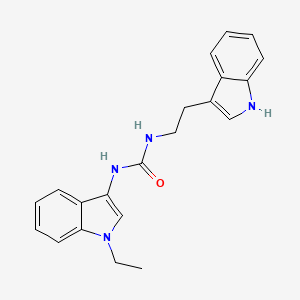

Chemical Structure

The compound can be represented by the following chemical structure:

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related indole derivatives, revealing promising results against various bacterial strains. For instance, a compound structurally similar to 1-(2-(1H-indol-3-yl)ethyl)-3-(1-ethyl-1H-indol-3-yl)urea exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) and 3.90 μg/mL against standard S. aureus strains, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus ATCC 25923 | 3.90 |

| Compound B | MRSA ATCC 43300 | 0.98 |

| Compound C | E. coli | >100 |

Antifungal Activity

The antifungal properties of this class of compounds were also assessed, with findings indicating moderate activity against Candida albicans. The MIC values ranged from 7.80 to 62.50 μg/mL for various derivatives, suggesting potential for further development as antifungal agents .

Table 2: Antifungal Activity of Indole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | C. albicans | 7.80 |

| Compound E | C. albicans | 62.50 |

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied, particularly their effects on cell proliferation in various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cells, indicating significant antiproliferative activity .

Table 3: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound F | HeLa | 0.52 |

| Compound G | MCF-7 | 0.34 |

| Compound H | HT-29 | 0.86 |

The mechanism underlying the biological activity of these compounds often involves the inhibition of tubulin polymerization, which is crucial for cell division. This was confirmed through studies showing that certain derivatives induced apoptosis and arrested cell cycles at the G2/M phase .

Case Studies

A notable case study involved testing a closely related compound's effect on Mycobacterium tuberculosis, where it inhibited growth over an extended period at low concentrations, suggesting its potential as an anti-tubercular agent . Another study highlighted the cytotoxic effects of indole derivatives on rapidly dividing cancer cells compared to normal fibroblasts, emphasizing their selective toxicity towards cancerous tissues .

Q & A

Q. Mass Spectrometry (HRMS) :

- ESI-HRMS validates the molecular ion ([M+H]⁺) with <2 ppm error.

Q. Chromatography :

- Flash chromatography (e.g., 4:1 CH₂Cl₂-petroleum ether) purifies crude products, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and spatial arrangement .

How does the compound’s conformation influence its biological activity, particularly in inhibiting targets like STAT3 or LasR?

Advanced Research Question

The urea linker enables hydrogen bonding with target proteins, while indole moieties engage in π-π stacking. For example:

- STAT3 inhibition : Bisindolylmaleimide analogs (structurally related) bind the SH2 domain via indole interactions, disrupting phosphorylation (IC₅₀ ~5 µM) .

- LasR inhibition : Urea derivatives like C1 (a LasR inhibitor) block quorum sensing in Pseudomonas aeruginosa by competitively binding the receptor’s ligand-binding pocket .

Conformational flexibility of the ethyl-indolyl groups may enhance target selectivity. Molecular dynamics simulations can predict binding poses and guide structural modifications.

What strategies can resolve contradictions in bioactivity data across different studies?

Advanced Research Question

Contradictions often arise from:

- Purity variability : Impurities (e.g., unreacted intermediates) skew bioassays. Validate purity via HPLC and elemental analysis .

- Assay conditions : Differences in cell lines (e.g., STAT3 activity in HeLa vs. MCF-7 cells) or buffer pH alter results. Standardize protocols using reference inhibitors (e.g., AG490 for STAT3).

- Solubility limitations : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts.

Q. Reproducibility :

- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

What are the key challenges in ensuring the compound’s stability under physiological conditions?

Basic Research Question

- Hydrolysis : The urea bond is susceptible to enzymatic cleavage. Stability studies in PBS (pH 7.4, 37°C) show <10% degradation over 24 hours, but protease-rich environments (e.g., serum) accelerate breakdown.

- Oxidation : Indole moieties oxidize under light. Store compounds in amber vials at –20°C under inert gas.

- Formulation : Encapsulation in liposomes or PEGylation improves plasma stability .

How can computational modeling predict the interaction between this urea derivative and its biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding modes to STAT3 (PDB: 1BG1) or LasR (PDB: 2UV0). Indole-urea scaffolds show favorable docking scores (–9.2 kcal/mol) via hydrogen bonds with Arg-609 (STAT3) .

- QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity. Hammett constants (σ) quantify electronic contributions to binding.

- MD simulations : Analyze conformational stability over 100-ns trajectories using GROMACS.

What structural analogs of this compound have been explored, and how do their activities compare?

Advanced Research Question

- Bisindolylmaleimides : Replace urea with maleimide, enhancing kinase inhibition (e.g., GF 109203X inhibits PKC with IC₅₀ = 10 nM) .

- Naphthoyl-indole ureas : Substituting ethyl with naphthoyl groups alters solubility and CNS penetration .

SAR tables comparing IC₅₀ values and logP can guide lead optimization .

How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s crystal structure?

Advanced Research Question

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise.

- SHELXL refinement : Anisotropic displacement parameters and hydrogen-bond restraints improve model accuracy. For example, SHELXL corrects for twinning in indole-containing crystals .

- Validation tools : Check for Ramachandran outliers and R-factor convergence (<5%).

What role do indole substituents (e.g., ethyl groups) play in modulating the compound’s physicochemical properties?

Basic Research Question

- Lipophilicity : Ethyl groups increase logP by ~0.5 units compared to methyl, enhancing membrane permeability.

- Steric effects : Bulkier substituents (e.g., isopropyl) reduce solubility but improve target affinity.

- Electronic effects : Electron-donating groups stabilize indole’s π-system, altering UV-Vis spectra (λmax ~280 nm) .

How can researchers address low yields in large-scale synthesis of this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.